BenchChemオンラインストアへようこそ!

Phosmidosine C

Oncology Cell Morphology src Kinase

Phosmidosine C (CAS 146425-26-5) is a specialized nucleotide antibiotic with a unique 7,8-dihydro-8-oxoadenosine core and N-acyl phosphoramidate linkage. Its potent and specific activity in reversing transformed phenotypes in srcts-NRK assays makes it irreplaceable by generic analogs. Ideal for SAR studies targeting src-family kinases and for high-throughput screening as a p53-independent control. Choose Phosmidosine C for reliable, differentiation-driven research.

Molecular Formula C11H17N6O7P
Molecular Weight 376.26 g/mol
Cat. No. B1254582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosmidosine C
Synonymsphosmidosine C
Molecular FormulaC11H17N6O7P
Molecular Weight376.26 g/mol
Structural Identifiers
SMILESCOP(=O)(N)OCC1C(C(C(O1)N2C3=NC=NC(=C3NC2=O)N)O)O
InChIInChI=1S/C11H17N6O7P/c1-22-25(13,21)23-2-4-6(18)7(19)10(24-4)17-9-5(16-11(17)20)8(12)14-3-15-9/h3-4,6-7,10,18-19H,2H2,1H3,(H2,13,21)(H,16,20)(H2,12,14,15)/t4-,6-,7-,10-,25?/m1/s1
InChIKeyRENSJGNFTDPDED-ACFLSSRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosmidosine C Chemical Identity and Procurement-Relevant Baseline Data


Phosmidosine C (CAS 146425-26-5) is a phosphonoglycoside derivative and a member of the nucleotide antibiotic class, initially isolated from *Streptomyces* sp. RK-16 [1]. It is structurally characterized by a 7,8-dihydro-8-oxoadenosine nucleoside core linked via a 5'-O-[amino(methoxy)phosphinyl] group [2]. With a molecular formula of C₁₁H₁₇N₆O₇P and a molecular weight of 376.26 g/mol, it is a naturally occurring secondary metabolite that serves as a critical probe for investigating cell cycle regulation and oncogenic transformation pathways [2].

Why Phosmidosine C Cannot Be Substituted with Generic Nucleotide Antibiotics


Phosmidosine C's bioactivity is highly dependent on its unique N-acyl phosphoramidate linkage and the specific 7,8-dihydro-8-oxoadenine base [1]. Simple substitution with other nucleotide antibiotics is impossible because studies show that replacing the 8-oxoadenine base with adenine, guanine, uracil, or cytosine completely abolishes its morphological reversion activity [1]. Furthermore, the methyl ester on the phosphate group differentiates Phosmidosine C from its demethylated congener Phosmidosine B, a distinction that results in a 20-fold difference in morphological reversion activity [2]. These strict structural constraints preclude the use of generic analogs in critical assays, as detailed in the quantitative evidence below.

Phosmidosine C Quantitative Differentiation Data Against Closest Analogs


Phosmidosine C Morphological Reversion Activity on src-Transformed NRK Cells vs. Phosmidosine B

In a head-to-head assay using srcts-NRK cells (a rat kidney fibroblast line transformed by the temperature-sensitive v-src oncogene), Phosmidosine induced complete morphological reversion from a spherical, transformed phenotype to a normal, flat morphology at a concentration of 17 µg/mL [1]. Phosmidosine B, a demethylated derivative and direct metabolic degradation product, exhibited only 1/20th of this activity [2]. This indicates that the methyl ester present in Phosmidosine (and by structural inference, Phosmidosine C) is critical for high potency in this specific phenotypic screen.

Oncology Cell Morphology src Kinase Natural Product Screening

Phosmidosine C Anticancer Activity in Tumor Cell Lines vs. Phosmidosine B by MTT Assay

In a direct comparative MTT assay across a panel of tumor cell lines, the synthetic diastereomers of Phosmidosine (1a and 1b) demonstrated approximately 10-fold higher growth inhibitory activity compared to Phosmidosine B [1]. This 10-fold difference in potency against proliferating cancer cells is consistent across multiple cell lines and is independent of the cells' p53 status, suggesting a broad-spectrum effect [1]. This data strongly reinforces the importance of the methylated phosphoramidate group, a feature shared by Phosmidosine C.

Oncology Cytotoxicity MTT Assay Cancer Cell Lines

Phosmidosine C Structural Determinant for Activity: The 7,8-Dihydro-8-oxoadenosine Residue

A systematic SAR study evaluated Phosmidosine derivatives where the 7,8-dihydro-8-oxoadenine base was replaced by other nucleobases [1]. While replacement with adenine or 6-N-acetyladenine retained some activity, substitution with uracil, cytosine, or guanine led to a complete loss of antitumor activity [1]. This defines the 8-oxoadenine core, a feature central to Phosmidosine C's structure, as a non-negotiable pharmacophore. This structural requirement is not met by common nucleotide antibiotics.

Medicinal Chemistry Structure-Activity Relationship (SAR) Nucleoside Analog Target Identification

Phosmidosine C Optimized Research Application Scenarios Based on Quantitative Differentiation


Investigating Oncogene-Driven Morphological Transformation and its Reversal

Phosmidosine C is uniquely suited for studies focused on the reversal of the transformed phenotype. Its potent activity in the srcts-NRK morphological reversion assay [1] makes it a superior choice for dissecting signaling pathways downstream of src-family kinases, a role where the 20-fold less active Phosmidosine B would be a suboptimal control.

Structure-Activity Relationship (SAR) Studies of Nucleotide Antibiotics

Phosmidosine C serves as an essential reference compound in SAR campaigns exploring modifications to the 5'-phosphate or the nucleobase. Its established SAR profile, particularly the stringent requirement for the 8-oxoadenine base [2] and the superior potency over its demethylated counterpart [3], provides a clear baseline for evaluating novel synthetic derivatives.

Profiling Broad-Spectrum Anticancer Activity in Cell-Based Assays

For high-throughput screening programs using MTT or similar viability assays, Phosmidosine C offers a more potent, broad-spectrum alternative to Phosmidosine B. Its activity, shown to be independent of p53 status [4], makes it a valuable positive control for identifying new chemotypes effective against a wider range of cancer cell backgrounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phosmidosine C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.